molecular formula C12H17ClN2O2 B2966986 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride CAS No. 1909336-34-0

3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride

Cat. No.: B2966986
CAS No.: 1909336-34-0
M. Wt: 256.73
InChI Key: JUHAXUQJZBQNQZ-UHFFFAOYSA-N
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Description

3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride is a chemical compound that belongs to the class of benzopyran derivatives. It is characterized by its molecular structure, which includes a benzopyran ring system with an amino group attached to the 4-position and a propanamide group at the 3-position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride are the 5-HT 1A and 5-HT 7 receptors . These receptors are part of the serotonin receptor family and play a crucial role in regulating mood, anxiety, and sleep.

Mode of Action

This compound interacts with its targets by binding to the 5-HT 1A and 5-HT 7 receptors . This binding can influence the activity of these receptors, leading to changes in the transmission of serotonin signals in the brain.

Biochemical Pathways

The compound’s interaction with the 5-HT 1A and 5-HT 7 receptors affects the serotonin signaling pathway . Serotonin is a neurotransmitter that plays a key role in many functions in the body, including the regulation of mood, appetite, and sleep. By influencing the activity of the 5-HT 1A and 5-HT 7 receptors, this compound can alter the serotonin signaling pathway and its downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are related to its influence on the serotonin signaling pathway. By binding to the 5-HT 1A and 5-HT 7 receptors, the compound can affect the transmission of serotonin signals, potentially leading to changes in mood, anxiety, and sleep .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride typically involves the following steps:

  • Formation of the Benzopyran Ring: The benzopyran ring system can be synthesized through a cyclization reaction of appropriate precursors, such as chromanones or chromanols.

  • Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable electrophile.

  • Attachment of the Propanamide Group: The propanamide group can be attached through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts, solvents, and controlled temperature and pressure conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents onto the benzopyran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and halides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its interactions with biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs and treatments.

  • Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Comparison with Similar Compounds

3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride can be compared with other similar compounds, such as:

  • Flavanones: These compounds have a similar benzopyran ring system but differ in their functional groups and biological activities.

  • Chromanols: These are related compounds with hydroxyl groups attached to the benzopyran ring.

  • Chromanones: These compounds have a ketone group in place of the hydroxyl group found in chromanols.

Properties

IUPAC Name

3-(3,4-dihydro-2H-chromen-4-ylamino)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-12(15)5-7-14-10-6-8-16-11-4-2-1-3-9(10)11;/h1-4,10,14H,5-8H2,(H2,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHAXUQJZBQNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1NCCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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